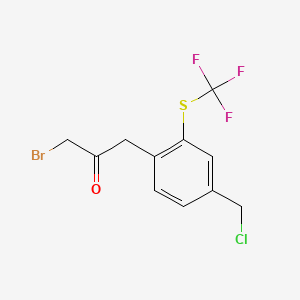
1-(4-Ethyl-3-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethyl-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C12H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl ring substituted with ethyl and methyl groups. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Ethyl-3-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethyl-3-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethyl-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
1-(4-Ethyl-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Ethyl-3-methylphenyl)propan-1-one depends on its specific application. In chemical reactions, the carbonyl group acts as an electrophile, facilitating nucleophilic addition or substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- 1-(4-Methylphenyl)propan-1-one
- 1-(3,4-Dimethylphenyl)propan-1-one
- 1-(4-Ethylphenyl)propan-1-one
Comparison: 1-(4-Ethyl-3-methylphenyl)propan-1-one is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its reactivity and physical properties. Compared to its analogs, this compound may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-(4-ethyl-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O/c1-4-10-6-7-11(8-9(10)3)12(13)5-2/h6-8H,4-5H2,1-3H3 |
Clé InChI |
JVWGKISLWWMYAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(=O)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


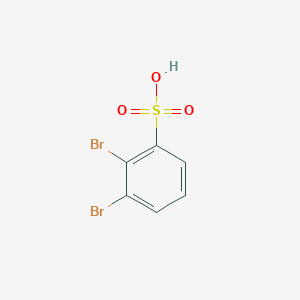
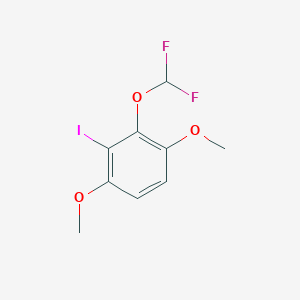
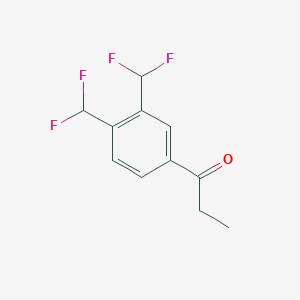
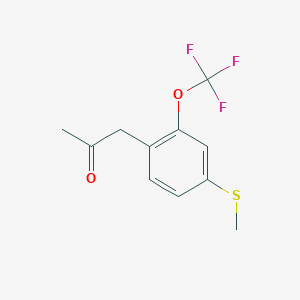

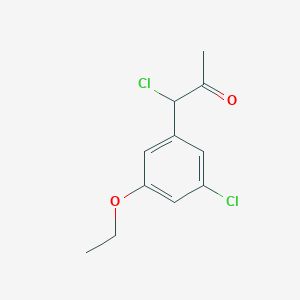
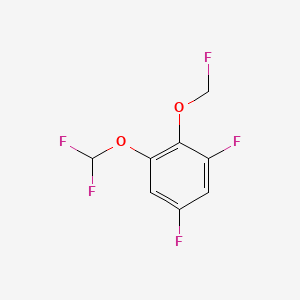
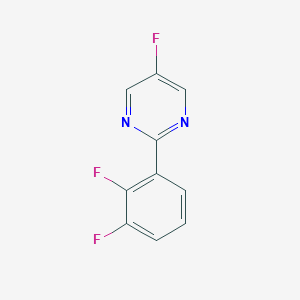

![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)
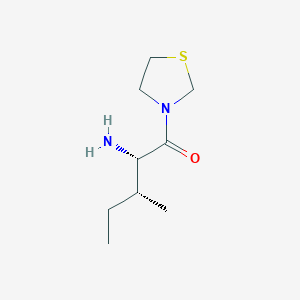
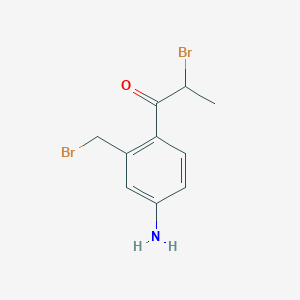
![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)
